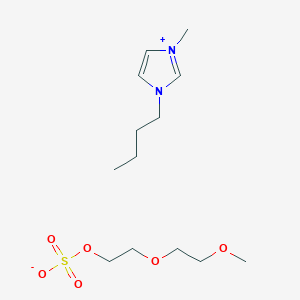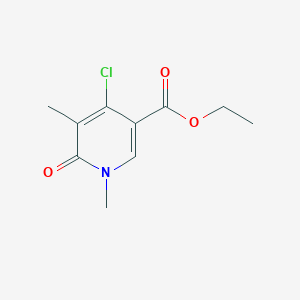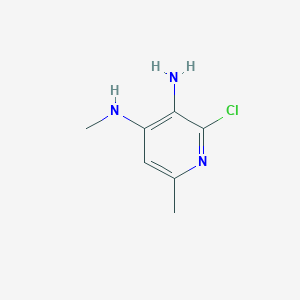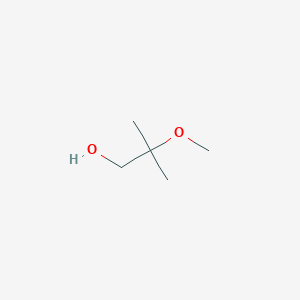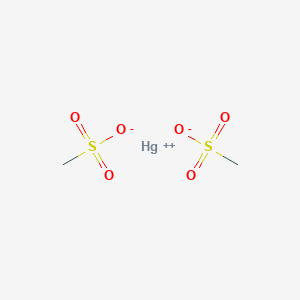
Mercury(II) methanesulfonate
描述
Mercury(II) methanesulfonate is a chemical compound with the formula Hg(CH₃SO₃)₂ It is a mercury salt of methanesulfonic acid, which is a strong acid known for its high solubility in water and stability against oxidation and reduction
准备方法
Synthetic Routes and Reaction Conditions
Mercury(II) methanesulfonate can be synthesized through the reaction of mercury(II) oxide (HgO) with methanesulfonic acid (CH₃SO₃H). The reaction typically occurs under controlled conditions to ensure the complete dissolution of mercury oxide and the formation of the desired product. The general reaction is as follows:
HgO+2CH3SO3H→Hg(CH3SO3)2+H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration, and pH, to optimize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
化学反应分析
Types of Reactions
Mercury(II) methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: Although mercury(II) is already in its highest oxidation state, the methanesulfonate anion can participate in redox reactions.
Reduction: Mercury(II) can be reduced to elemental mercury (Hg) under specific conditions.
Substitution: The methanesulfonate group can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like hydrogen peroxide (H₂O₂). The reactions typically occur in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield elemental mercury, while substitution reactions can produce various mercury complexes.
科学研究应用
Mercury(II) methanesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Employed in studies of mercury toxicity and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, including its use in antimicrobial formulations.
Industry: Utilized in electroplating processes and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of mercury(II) methanesulfonate involves its interaction with biological molecules and cellular components. Mercury ions can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The methanesulfonate anion enhances the solubility and stability of the compound, facilitating its transport and interaction within biological systems.
相似化合物的比较
Mercury(II) methanesulfonate can be compared with other mercury compounds, such as mercury(II) chloride (HgCl₂) and mercury(II) sulfate (HgSO₄). While all these compounds contain mercury in the +2 oxidation state, this compound is unique due to its high solubility in water and stability against oxidation and reduction. This makes it particularly useful in applications where other mercury compounds may not be suitable.
List of Similar Compounds
- Mercury(II) chloride (HgCl₂)
- Mercury(II) sulfate (HgSO₄)
- Mercury(II) nitrate (Hg(NO₃)₂)
- Mercury(II) acetate (Hg(C₂H₃O₂)₂)
属性
IUPAC Name |
mercury(2+);methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4O3S.Hg/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQRAQNLVACMPX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6HgO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451088 | |
| Record name | Mercury(II) methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29526-41-8 | |
| Record name | Mercury(II) methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








